Ibuprofen Ibuprofen Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)
Ibuprofen, also known as dolgit or brufen, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Ibuprofen is a drug which is used for symptomatic treatment of rheumatoid arthritis, juvenile rheumatoid arthritis and osteoarthritis. may be used to treat mild to moderate pain and for the management of dysmenorrhea. may be used to reduce fever. has been used with some success for treating ankylosing spondylitis, gout and psoriatic arthritis. may reduce pain, fever and inflammation of pericarditis. may be used iv with opiates to relieve moderate to severe pain. ibuprofen lysine may be used iv to treat patent ductus arteriosus (pda) in premature neonates. . Ibuprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ibuprofen has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, ibuprofen is primarily located in the membrane (predicted from logP) and myelin sheath. Ibuprofen participates in a number of enzymatic reactions. In particular, Ibuprofen can be converted into 2-hydroxyibuprofen; which is catalyzed by the enzymes cytochrome P450 3A4, cytochrome P450 2C8, cytochrome P450 2C19, and cytochrome P450 2C9. In addition, Ibuprofen can be converted into 3-hydroxyibuprofen through the action of the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8. In humans, ibuprofen is involved in the ibuprofen action pathway and the ibuprofen metabolism pathway. Ibuprofen is a potentially toxic compound.
Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury.
Brand Name: Vulcanchem
CAS No.: 15687-27-1
VCID: VC0530316
InChI: InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

Ibuprofen

CAS No.: 15687-27-1

Inhibitors

VCID: VC0530316

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ibuprofen - 15687-27-1

CAS No. 15687-27-1
Product Name Ibuprofen
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid
Standard InChI InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)
Standard InChIKey HEFNNWSXXWATRW-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Appearance Solid powder
Boiling Point 157 ºC
Colorform Colorless, crystalline stable solid
Melting Point 75-77.5 ºC
75-77 °C
76°C
Physical Description Solid
Description Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)
Ibuprofen, also known as dolgit or brufen, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Ibuprofen is a drug which is used for symptomatic treatment of rheumatoid arthritis, juvenile rheumatoid arthritis and osteoarthritis. may be used to treat mild to moderate pain and for the management of dysmenorrhea. may be used to reduce fever. has been used with some success for treating ankylosing spondylitis, gout and psoriatic arthritis. may reduce pain, fever and inflammation of pericarditis. may be used iv with opiates to relieve moderate to severe pain. ibuprofen lysine may be used iv to treat patent ductus arteriosus (pda) in premature neonates. . Ibuprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ibuprofen has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, ibuprofen is primarily located in the membrane (predicted from logP) and myelin sheath. Ibuprofen participates in a number of enzymatic reactions. In particular, Ibuprofen can be converted into 2-hydroxyibuprofen; which is catalyzed by the enzymes cytochrome P450 3A4, cytochrome P450 2C8, cytochrome P450 2C19, and cytochrome P450 2C9. In addition, Ibuprofen can be converted into 3-hydroxyibuprofen through the action of the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8. In humans, ibuprofen is involved in the ibuprofen action pathway and the ibuprofen metabolism pathway. Ibuprofen is a potentially toxic compound.
Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 31121-93-4 (hydrochloride salt)
79261-49-7 (potassium salt)
Shelf Life >2 years if stored properly
Solubility 21 mg/L (at 25 °C)
Readily sol in most org solvents
VERY SOLUBLE IN ALCOHOL
In water, 21 mg/l @ 25 °C
0.021 mg/mL at 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms alpha-Methyl-4-(2-methylpropyl)benzeneacetic Acid
Brufen
Ibumetin
Ibuprofen
Ibuprofen Zinc
Ibuprofen, (+-)-Isomer
Ibuprofen, (R)-Isomer
Ibuprofen, (S)-Isomer
Ibuprofen, Aluminum Salt
Ibuprofen, Calcium Salt
Ibuprofen, Copper (2+) Salt
Ibuprofen, Magnesium Salt
Ibuprofen, Potassium Salt
Ibuprofen, Sodium Salt
Ibuprofen, Zinc Salt
Ibuprofen-Zinc
Motrin
Nuprin
Rufen
Salprofen
Trauma Dolgit Gel
Trauma-Dolgit Gel
Vapor Pressure 4.74X10-5 mm Hg @ 25 °C
Reference 1: Moore RA, Derry S, Wiffen PJ, Straube S, Aldington DJ. Overview review: Comparative efficacy of oral ibuprofen and paracetamol (acetaminophen) across acute and chronic pain conditions. Eur J Pain. 2015 Oct;19(9):1213-23. doi: 10.1002/ejp.649. Epub 2014 Dec 22. Review. PubMed PMID: 25530283.
2: Derry S, Wiffen PJ, Moore RA. Single dose oral ibuprofen plus caffeine for acute postoperative pain in adults. Cochrane Database Syst Rev. 2015 Jul 14;7:CD011509. doi: 10.1002/14651858.CD011509.pub2. Review. PubMed PMID: 26171993.
3: Ohlsson A, Walia R, Shah SS. Ibuprofen for the treatment of patent ductus arteriosus in preterm or low birth weight (or both) infants. Cochrane Database Syst Rev. 2015 Feb 18;2:CD003481. doi: 10.1002/14651858.CD003481.pub6. Review. PubMed PMID: 25692606.
4: Koh W, Nguyen KP, Jahr JS. Intravenous non-opioid analgesia for peri- and postoperative pain management: a scientific review of intravenous acetaminophen and ibuprofen. Korean J Anesthesiol. 2015 Feb;68(1):3-12. doi: 10.4097/kjae.2015.68.1.3. Epub 2015 Jan 28. Review. PubMed PMID: 25664148; PubMed Central PMCID: PMC4318862.
5: Kelly LE, Sommer DD, Ramakrishna J, Hoffbauer S, Arbab-Tafti S, Reid D, Maclean J, Koren G. Morphine or Ibuprofen for post-tonsillectomy analgesia: a randomized trial. Pediatrics. 2015 Feb;135(2):307-13. doi: 10.1542/peds.2014-1906. PubMed PMID: 25624387.
6: Derry S, Karlin SM, Moore RA. Single dose oral ibuprofen plus codeine for acute postoperative pain in adults. Cochrane Database Syst Rev. 2015 Feb 5;2:CD010107. doi: 10.1002/14651858.CD010107.pub3. Review. PubMed PMID: 25927097.
7: Wong T, Stang AS, Ganshorn H, Hartling L, Maconochie IK, Thomsen AM, Johnson DW. Combined and alternating paracetamol and ibuprofen therapy for febrile children. Evid Based Child Health. 2014 Sep;9(3):675-729. doi: 10.1002/ebch.1978. Review. PubMed PMID: 25236309.
8: Moore N, Salvo F, Duong M, Blin P, Pariente A. Cardiovascular risks associated with low-dose ibuprofen and diclofenac as used OTC. Expert Opin Drug Saf. 2014 Feb;13(2):167-79. doi: 10.1517/14740338.2014.846324. Epub 2013 Nov 21. Review. PubMed PMID: 24256349.
9: Pacifici GM. Clinical pharmacology of ibuprofen and indomethacin in preterm infants with patent ductus arteriosus. Curr Pediatr Rev. 2014;10(3):216-37. Review. PubMed PMID: 25088343.
10: Moore RA, Derry S, Straube S, Ireson-Paine J, Wiffen PJ. Faster, higher, stronger? Evidence for formulation and efficacy for ibuprofen in acute pain. Pain. 2014 Jan;155(1):14-21. doi: 10.1016/j.pain.2013.08.013. Epub 2013 Aug 19. Review. PubMed PMID: 23969325.
11: Pacifici GM. Differential renal adverse effects of ibuprofen and indomethacin in preterm infants: a review. Clin Pharmacol. 2014 Jul 31;6:111-6. doi: 10.2147/CPAA.S59376. eCollection 2014. Review. PubMed PMID: 25114597; PubMed Central PMCID: PMC4124049.
12: Bailey E, Worthington HV, van Wijk A, Yates JM, Coulthard P, Afzal Z. Ibuprofen and/or paracetamol (acetaminophen) for pain relief after surgical removal of lower wisdom teeth. Cochrane Database Syst Rev. 2013 Dec 12;12:CD004624. doi: 10.1002/14651858.CD004624.pub2. Review. PubMed PMID: 24338830.
13: Patel A, Bell M, O'Connor C, Inchley A, Wibawa J, Lane ME. Delivery of ibuprofen to the skin. Int J Pharm. 2013 Nov 30;457(1):9-13. doi: 10.1016/j.ijpharm.2013.09.019. Epub 2013 Sep 21. Review. PubMed PMID: 24064201.
14: Derry S, Best J, Moore RA. Single dose oral dexibuprofen [S(+)-ibuprofen] for acute postoperative pain in adults. Cochrane Database Syst Rev. 2013 Oct 23;10:CD007550. doi: 10.1002/14651858.CD007550.pub3. Review. PubMed PMID: 24151035.
15: Wong T, Stang AS, Ganshorn H, Hartling L, Maconochie IK, Thomsen AM, Johnson DW. Combined and alternating paracetamol and ibuprofen therapy for febrile children. Cochrane Database Syst Rev. 2013 Oct 30;10:CD009572. doi: 10.1002/14651858.CD009572.pub2. Review. PubMed PMID: 24174375.
16: Deeks ED. Fixed-dose ibuprofen/famotidine: a review of its use to reduce the risk of gastric and duodenal ulcers in patients requiring NSAID therapy. Clin Drug Investig. 2013 Sep;33(9):689-97. doi: 10.1007/s40261-013-0113-x. Review. PubMed PMID: 23881568.
17: Sarzi-Puttini P, Atzeni F, Lanata L, Bagnasco M. Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis. Clin Exp Rheumatol. 2013 Sep-Oct;31(5):731-8. Epub 2013 May 17. Review. PubMed PMID: 23711416.
18: Moore PA, Hersh EV. Combining ibuprofen and acetaminophen for acute pain management after third-molar extractions: translating clinical research to dental practice. J Am Dent Assoc. 2013 Aug;144(8):898-908. Review. PubMed PMID: 23904576.
19: Derry CJ, Derry S, Moore RA. Single dose oral ibuprofen plus paracetamol (acetaminophen) for acute postoperative pain. Cochrane Database Syst Rev. 2013 Jun 24;6:CD010210. doi: 10.1002/14651858.CD010210.pub2. Review. PubMed PMID: 23794268.
20: Derry S, Derry CJ, Moore RA. Single dose oral ibuprofen plus oxycodone for acute postoperative pain in adults. Cochrane Database Syst Rev. 2013 Jun 26;6:CD010289. doi: 10.1002/14651858.CD010289.pub2. Review. PubMed PMID: 23801549.
PubChem Compound 3672
Last Modified Nov 11 2021
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